
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C22H21N7O3 and its molecular weight is 431.456. The purity is usually 95%.
BenchChem offers high-quality 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
One of the primary scientific research applications of compounds related to 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide is in the field of antimicrobial and antifungal activities. Studies have shown that similar compounds possess significant activity against various bacteria and fungi. For instance, synthesized pyrazoline and pyrazole derivatives have been tested for their effectiveness against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, demonstrating promising results in some cases (Hassan, 2013).
Synthesis and Structural Studies
Another key area of research involves the synthesis and structural analysis of pyridazinone derivatives. These studies are crucial for understanding the chemical properties and potential applications of these compounds. For example, the synthesis and characterization of new pyridazinone derivatives have been conducted using various techniques like FT-IR, NMR, and X-ray diffraction, providing insights into their molecular structure and stability (Kalai et al., 2021).
Molecular Docking and In Vitro Screening
Molecular docking and in vitro screening are also significant research applications for compounds similar to 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide. These methods are used to predict how a compound interacts with a target protein, which is essential in drug discovery and development processes. For instance, a study involving novel pyridine and fused pyridine derivatives revealed moderate to good binding energies on target proteins, suggesting potential therapeutic applications (Flefel et al., 2018).
Pharmaceutical Applications
The synthesized derivatives of pyridazinone and related compounds are often explored for their potential pharmaceutical applications. This includes their use as antibacterial agents, where certain derivatives have demonstrated significant antibacterial activities against a range of microorganisms, indicating their potential as therapeutic agents (Azab et al., 2013).
properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O3/c1-16(29-21(31)11-9-19(26-29)27-14-5-12-24-27)22(32)23-13-15-28-20(30)10-8-18(25-28)17-6-3-2-4-7-17/h2-12,14,16H,13,15H2,1H3,(H,23,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWHTGDOFMOXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CC=C2)N3C(=O)C=CC(=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2712607.png)

![N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712609.png)
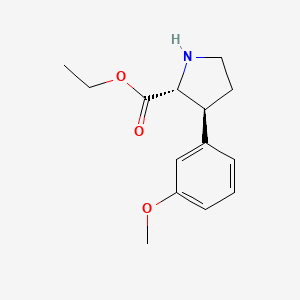
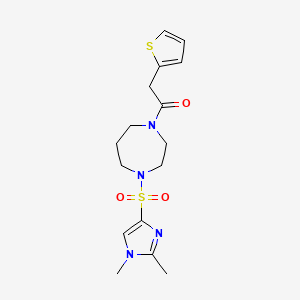
![1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine](/img/structure/B2712613.png)
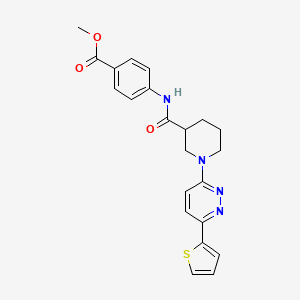
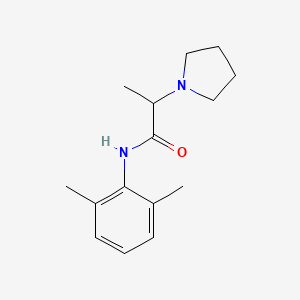
![N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712616.png)
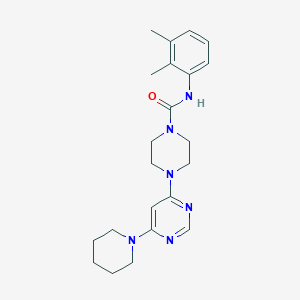
![N-[2-(Oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2712622.png)

![N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2712628.png)